molecular formula C5H8O3 B095389 Methyl 2-(hydroxymethyl)acrylate CAS No. 15484-46-5

Methyl 2-(hydroxymethyl)acrylate

Cat. No. B095389
CAS RN: 15484-46-5
M. Wt: 116.11 g/mol
InChI Key: RFUCOAQWQVDBEU-UHFFFAOYSA-N
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Description

“Methyl 2-(hydroxymethyl)acrylate” is a chemical compound with the empirical formula C5H8O3 and a molecular weight of 116.12 . It is a liquid that contains approximately 1% MEHQ as an inhibitor .


Synthesis Analysis

The synthesis routes of “Methyl 2-(hydroxymethyl)acrylate” are not fully detailed in the available resources.


Molecular Structure Analysis

The molecular structure of “Methyl 2-(hydroxymethyl)acrylate” is represented by the SMILES string COC(=O)C(=C)CO . The InChI representation is InChI=1S/C5H8O3/c1-4(3-6)5(7)8-2/h6H,1,3H2,2H3 .


Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 2-(hydroxymethyl)acrylate” are not fully detailed in the available resources .


Physical And Chemical Properties Analysis

“Methyl 2-(hydroxymethyl)acrylate” is a liquid with a refractive index of 1.456 and a density of 1.129 g/mL at 25 °C . It is stored at temperatures between 2-8°C .

Scientific Research Applications

Polymer Chemistry and Hydrogels

Methyl 2-(hydroxymethyl)acrylate is a versatile monomer used in polymer chemistry. When copolymerized with other monomers, it contributes to the formation of hydrogels. These porous hydrogels find applications in drug delivery, tissue engineering, wound healing, and controlled release systems .

Surface Modification and Crosslinking

Methyl 2-(hydroxymethyl)acrylate can be used for surface modification and crosslinking. It enhances the properties of surfaces, such as improving adhesion, chemical resistance, and mechanical strength. Researchers apply it to modify textiles, coatings, and membranes.

Safety and Hazards

“Methyl 2-(hydroxymethyl)acrylate” is classified as a skin sensitizer and can cause an allergic skin reaction . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical .

Future Directions

The future directions of “Methyl 2-(hydroxymethyl)acrylate” are not fully detailed in the available resources .

properties

IUPAC Name

methyl 2-(hydroxymethyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-4(3-6)5(7)8-2/h6H,1,3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUCOAQWQVDBEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473358
Record name METHYL 2-(HYDROXYMETHYL)ACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(hydroxymethyl)acrylate

CAS RN

15484-46-5
Record name Methyl 2-(hydroxymethyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15484-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL 2-(HYDROXYMETHYL)ACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 100 mL 4-neck flask equipped with a stirrer, condenser, thermometer, gas inlet and oil bath was charged with 34.8 g of methyl α-(hydroxymethyl)acrylate, 3.4 g of 1,4-diazabicyclo[2.2.2]octane, and 0.02 g of 4-hydroxy-2,2,6,6-tetramethyl-1-oxyl as the polymerization inhibitor. Next, the temperature was raised to 95° C. and 26.2 g of allyl alcohol was added dropwise over 8 hours while stirring and blowing air into the reaction mixture, after which the reaction was continued for another 8 hours. Conversion of the methyl α-(hydroxymethyl)acrylate was 86 mol %, and the yields of methyl α(allyloxymethyl)acrylate and allyl ester with respect to the methyl α-(hydroxymethyl)acrylate were respectively 52.2 mol % and 1.0 mol %. The allyl ester content was 2.2 wt % per 100 wt % of methyl α-(allyloxymethyl)acrylate.
Quantity
34.8 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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